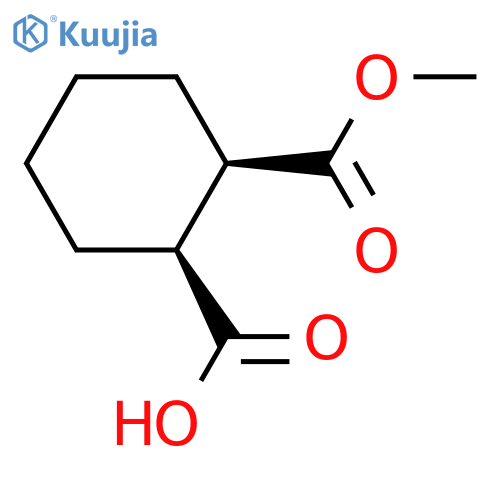

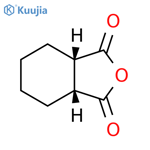

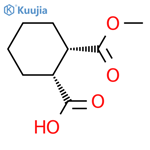

Silica gel-supported bis-cinchona alkaloid: a chiral catalyst for the heterogeneous asymmetric desymmetrization of meso-cyclic anhydrides

,

Tetrahedron Letters,

2004,

45(16),

3301-3304